2-amino-7-methyl-6-(3-morpholinopropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
This compound is a complex organic molecule with several functional groups. It contains a pyrano[3,2-c]pyridine core, which is a type of heterocyclic compound . It also has a morpholinopropyl group, which is a type of ether and amine . The presence of multiple functional groups suggests that this compound could participate in a variety of chemical reactions.
Scientific Research Applications
Synthesis and Derivative Formation
This compound is involved in the synthesis of a broad range of heterocyclic compounds. For instance, it serves as a precursor in the development of pyridine and fused pyridine derivatives, highlighting its versatility in creating isoquinoline and pyrido pyrimidine derivatives through reactions with different reagents (Al-Issa, 2012). The compound's reactivity facilitates the creation of diverse molecular structures, which can be fine-tuned for specific applications, such as the formation of pyrazolopyridine derivatives with potential as corrosion inhibitors (Dandia et al., 2013).
Structural Analysis
Detailed structural analysis of derivatives, including crystal structure determinations through X-ray diffraction, is crucial for understanding the molecular geometry and potential interaction sites of these compounds. For example, Ganapathy et al. (2015) determined the crystal structure of a related pyrazolo pyridine derivative, providing insights into the molecule's planarity and the stabilization of its crystal packing through hydrogen bonding (Ganapathy et al., 2015).
Mechanism of Action
Target of action
The compound contains a morpholinopropylamine group , which is a common structural motif in many biologically active compounds. This group might interact with various biological targets, but without specific studies, it’s hard to predict the exact targets of this compound.
Biochemical pathways
The compound also contains a trimethoxyphenyl (TMP) group , which is found in many biologically active molecules. Compounds with TMP groups have shown diverse bioactivity effects, indicating that they might affect multiple biochemical pathways .
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other compounds, it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
2-amino-7-methyl-6-(3-morpholin-4-ylpropyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32N4O6/c1-16-14-20-22(26(31)30(16)9-5-8-29-10-12-35-13-11-29)21(18(15-27)25(28)36-20)17-6-7-19(32-2)24(34-4)23(17)33-3/h6-7,14,21H,5,8-13,28H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VISZGEBYEGPXSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC)C(=O)N1CCCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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